Peonin chloride(SH)

Description

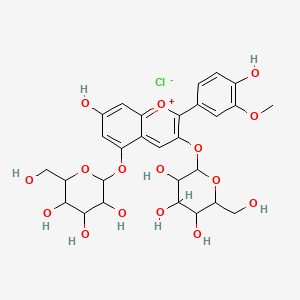

Peonin Chloride(SH), chemically known as Peonidin-3,5-di-O-glucoside chloride, is an anthocyanin derivative widely utilized in pharmacological research, reference standards, and as a synthetic precursor . Key properties include:

- CAS No.: 132-37-6

- Molecular Formula: C₂₈H₃₃ClO₁₆

- Molecular Weight: 661.01 g/mol

- Purity: ≥90% (HPLC)

- Storage: Requires long-term storage at -20°C to maintain stability .

Peonin Chloride(SH) is distinguished by its 3,5-di-O-glucoside structure, which confers unique physicochemical properties compared to mono-glycosylated or non-glycosylated peonidin derivatives. Its primary applications include analytical standards, nutraceuticals, and cosmetic research .

Properties

IUPAC Name |

2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O16.ClH/c1-39-16-4-10(2-3-13(16)32)26-17(42-28-25(38)23(36)21(34)19(9-30)44-28)7-12-14(40-26)5-11(31)6-15(12)41-27-24(37)22(35)20(33)18(8-29)43-27;/h2-7,18-25,27-30,33-38H,8-9H2,1H3,(H-,31,32);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSMPWTZYGSAEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33ClO16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

661.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Peonin chloride (SH) is synthesized through a multi-step process. Initially, paeoniflorin is extracted from plants containing this compound. Paeoniflorin then reacts with chloride to produce peonin chloride (SH). The reaction conditions typically involve controlled temperatures and specific solvents to ensure the stability and purity of the final product .

Chemical Reactions Analysis

Peonin chloride (SH) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Peonin chloride (SH) has a wide range of scientific research applications:

Chemistry: It is used as a reference substance in chromatographic purity analysis.

Biology: It has shown potent inhibitory and apoptotic effects on cancer cells, particularly metastatic human breast cancer cells.

Medicine: Its antiproliferative effects make it a potential candidate for cancer treatment research.

Mechanism of Action

Peonin chloride (SH) exerts its effects through various molecular targets and pathways. It is an O-methylated anthocyanidin derived from cyanidin, which gives it its unique color properties. The compound is pH-sensitive and changes color based on the pH level, which is a result of the alteration in the extent of conjugation of double bonds. This property is utilized in various applications, including food coloring and cancer research .

Comparison with Similar Compounds

Key Research Findings

- A 2014 study by Kim et al. highlighted the superior stability of di-glycosylated anthocyanins like Peonin Chloride(SH) in simulated gastrointestinal conditions compared to mono-glycosylated forms .

- Ha et al. (2010) reported that Peonidin-3-glucoside chloride reduced oxidative stress in endothelial cells by 40% at 10 μM concentration .

Q & A

Q. What analytical methods are recommended for confirming the purity of Peonin Chloride (SH) in experimental settings?

High-performance liquid chromatography (HPLC) coupled with UV-Vis detection (λ = 280–520 nm) is the gold standard for purity validation. Use a C18 reverse-phase column with a mobile phase of methanol/water containing 0.1% trifluoroacetic acid (TFA). Validate results using retention time alignment and spiking experiments with reference standards . For quantification, ensure calibration curves are linear (R² > 0.99) across the expected concentration range .

Q. How should Peonin Chloride (SH) be stored to maintain stability in long-term studies?

Store lyophilized powder at -20°C in airtight, light-protected containers. For aqueous solutions, avoid repeated freeze-thaw cycles and use within 48 hours when stored at 4°C. Degradation under ambient conditions is significant (>15% over 72 hours), necessitating strict temperature control .

Q. What spectroscopic techniques are suitable for structural characterization of Peonin Chloride (SH)?

Use UV-Vis spectroscopy (absorption maxima at 520 nm for anthocyanin identification) and mass spectrometry (MS) with electrospray ionization (ESI+) for molecular weight confirmation (m/z 661.01). Nuclear magnetic resonance (NMR) can resolve glycosylation patterns (e.g., 3,5-di-O-glucose substitution) .

Q. How can researchers verify the authenticity of Peonin Chloride (SH) reference materials?

Cross-reference CAS number 132-37-6 , molecular formula C28H33ClO16 , and HPLC retention time with certified suppliers. Validate via independent mass spectrometry and compare with published fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Peonin Chloride (SH) across studies?

Discrepancies in antioxidant or anti-inflammatory assays often arise from variations in:

- Cell lines (e.g., RAW 264.7 vs. THP-1 macrophages).

- Dosage ranges (10–100 μM vs. non-physiological concentrations).

- Control compounds (e.g., ascorbic acid vs. Trolox). Address these by replicating experiments under standardized conditions and performing meta-analyses of dose-response curves (Kim et al., 2014; Ha et al., 2010).

Q. What experimental designs are optimal for studying pH-dependent stability of Peonin Chloride (SH) in physiological conditions?

Simulate physiological pH (1.5–7.4) using buffer systems (e.g., HCl-KCl for gastric pH, phosphate buffers for intestinal). Monitor degradation kinetics via HPLC every 30 minutes. Anthocyanin degradation follows first-order kinetics; calculate half-life (t½) and activation energy (Ea) using Arrhenius plots .

Q. What strategies are recommended for elucidating interaction mechanisms between Peonin Chloride (SH) and cellular receptors?

Combine surface plasmon resonance (SPR) for binding affinity (KD), molecular docking (AutoDock Vina) for binding site prediction, and site-directed mutagenesis to validate critical residues. Cross-reference with transcriptomic data to identify downstream signaling pathways .

Q. How should researchers address batch-to-batch variability in Peonin Chloride (SH) synthesis for reproducible results?

Implement quality-by-design (QbD) protocols:

Q. What statistical methods are appropriate for analyzing dose-response relationships in Peonin Chloride (SH) bioassays?

Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation) for IC50/EC50 determination. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals (95%) and effect sizes .

Q. How can researchers differentiate Peonin Chloride (SH) from its structural analogs (e.g., peonidin-3-glucoside) in complex matrices?

Employ LC-MS/MS with multiple reaction monitoring (MRM) targeting unique fragment ions (e.g., m/z 463 → 301 for peonidin aglycone). Validate specificity via spiked recovery experiments in biological fluids (plasma, urine) .

Methodological Best Practices

- Data Presentation : Use tables to summarize HPLC retention times, mass spectral data, and bioactivity IC50 values. Include error bars in graphs to represent standard deviations .

- Ethical Reporting : Disclose batch variability and potential conflicts of interest with suppliers. Adhere to IUPAC nomenclature and COPE guidelines for plagiarism avoidance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.